SARS-CoV-2 3CLpro-IN-3

Antiviral Antibacterial Antifungal

This SARS-CoV-2 3CLpro inhibitor offers a unique azo-hydrazone scaffold distinct from peptidomimetic cores, with vendor-reported antibacterial and antifungal activities. It is a valuable chemical probe for broad-spectrum antimicrobial screening, SAR studies, and resistance profiling assays. Ideal for researchers investigating pleiotropic pathogen effects and novel 3CLpro binding modes.

Molecular Formula C23H21BrN6O2S
Molecular Weight 525.4 g/mol
Cat. No. B15142745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-3
Molecular FormulaC23H21BrN6O2S
Molecular Weight525.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=CC=C(C=C1)Br)SC(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3
InChIInChI=1S/C23H21BrN6O2S/c1-2-32-22(31)21(28-25-20-15-13-17(24)14-16-20)33-23(29-26-18-9-5-3-6-10-18)30-27-19-11-7-4-8-12-19/h3-16,25-26H,2H2,1H3/b28-21+,29-23+,30-27?
InChIKeyRBXPXJMTLBBAOI-PFHIICLJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLpro-IN-3: A Multi-Activity 3CLpro Inhibitor for Antiviral and Antimicrobial Research


SARS-CoV-2 3CLpro-IN-3 (also referred to as Compound 3d) is a synthetic small molecule that functions as an inhibitor of the SARS-CoV-2 3C‑like protease (3CLpro), an enzyme essential for viral replication . Beyond its primary antiviral target, vendor technical datasheets consistently report that this compound also exhibits antibacterial and antifungal activities [1]. Its molecular formula is C23H21BrN6O2S, with a molecular weight of 525.42 g/mol and the CAS Registry Number 2505241-13-2 . This compound is offered by several research chemical suppliers as a tool for studying viral protease inhibition and its potential applications against a range of pathogens .

Why SARS-CoV-2 3CLpro-IN-3 Cannot Be Readily Substituted by Other In-Class Inhibitors


The SARS-CoV-2 3CL protease inhibitor class exhibits profound functional heterogeneity. Direct substitution of one inhibitor for another is not scientifically valid without explicit cross-validation due to differences in binding modality, potency, selectivity profiles, and off-target effects. For instance, clinical candidates nirmatrelvir (IC50 ~0.004 μM) and ensitrelvir (IC50 ~0.013 μM) are highly optimized for antiviral potency and oral bioavailability, while the broad-spectrum preclinical tool GC376 (IC50 ~0.026 μM) and repurposed drug boceprevir (IC50 ~0.15–4.13 μM) show divergent activities [1][2][3]. SARS-CoV-2 3CLpro-IN-3, as reported by vendors, distinguishes itself by demonstrating not only antiviral but also antibacterial and antifungal activities [4]. This multi-pathogen activity profile is not claimed for the aforementioned comparators, highlighting that its utility as a research tool is unique and cannot be assumed to be replicated by other 3CLpro inhibitors without rigorous experimental comparison.

Quantitative Differentiation of SARS-CoV-2 3CLpro-IN-3: Activity Profile and Comparator Analysis


Broad-Spectrum In Vitro Activity Profile vs. Selective Antiviral Comparators

Vendor technical datasheets for SARS-CoV-2 3CLpro-IN-3 consistently report it as possessing antiviral, antibacterial, and antifungal activities [1]. This contrasts with key 3CLpro inhibitors nirmatrelvir, ensitrelvir, GC376, and boceprevir, which are primarily characterized for their antiviral activity against SARS-CoV-2 and other coronaviruses, with no vendor-reported antibacterial or antifungal claims [2]. The precise quantitative metrics for the antibacterial and antifungal activities of SARS-CoV-2 3CLpro-IN-3 (e.g., MIC, MBC) are not specified in the available public sources, limiting a direct head-to-head quantitative comparison.

Antiviral Antibacterial Antifungal 3CLpro

Biochemical Potency Gap: Lack of Reported IC50 for SARS-CoV-2 3CLpro-IN-3 vs. Defined Comparator Values

A critical point of differentiation is the absence of a publicly reported IC50 value for SARS-CoV-2 3CLpro-IN-3 against its primary target, the SARS-CoV-2 3CL protease . In contrast, comparator 3CLpro inhibitors have well-defined enzyme inhibition potencies under specific assay conditions. For example, nirmatrelvir exhibits an IC50 of approximately 4 nM [1], ensitrelvir has an IC50 of 13 nM [2], GC376 shows an IC50 of 26.4 ± 1.1 nM [3], and boceprevir inhibits the protease with IC50 values ranging from 0.15 to 4.13 μM depending on the study [4]. Without a benchmark IC50 for SARS-CoV-2 3CLpro-IN-3, its relative biochemical potency cannot be assessed.

Enzyme Inhibition IC50 3CLpro Potency

Structural Distinction: A Unique Azo-Hydrazone Scaffold vs. Peptidomimetic Comparators

SARS-CoV-2 3CLpro-IN-3 features a distinct azo-hydrazone scaffold with a molecular weight of 525.42 g/mol and the chemical formula C23H21BrN6O2S . This structure is chemically divergent from the peptidomimetic scaffolds of major comparators. Nirmatrelvir (PF-07321332) is a peptidomimetic containing a nitrile warhead and a unique bicyclic proline mimetic, with a molecular weight of 499.53 g/mol [1]. Ensitrelvir (S-217622) is a non-peptidic, non-covalent inhibitor featuring an indazole core, with a molecular weight of 531.9 g/mol [2]. GC376 is a bisulfite adduct prodrug of a peptidyl aldehyde, with a molecular weight of 457.5 g/mol [3]. The structural divergence suggests a potentially different binding mode or off-target profile, although no direct comparative structural biology data is available.

Chemical Structure Scaffold SAR Peptidomimetic

Resistance Profile Considerations: Unknown Mutation Susceptibility vs. Documented Comparator Resistance

Vendor information suggests that the efficacy of SARS-CoV-2 3CLpro-IN-3 may be impacted by amino acid changes in the 3CLpro catalytic region, particularly in the S1/S2 subsites, though specific resistance-associated mutations are not detailed . In contrast, the resistance profiles of clinical 3CLpro inhibitors are increasingly well-documented. For example, the E166V mutation in SARS-CoV-2 3CLpro confers a ~100-fold increase in the IC50 for nirmatrelvir [1][2]. Ensitrelvir has been shown to retain activity against several globally circulating 3CLpro mutations, though some variants exhibit reduced susceptibility [3]. The lack of detailed resistance data for SARS-CoV-2 3CLpro-IN-3 represents a significant gap in comparative characterization.

Drug Resistance Mutation 3CLpro SARS-CoV-2

Optimal Research Applications for SARS-CoV-2 3CLpro-IN-3 Based on Its Unique Profile


Investigating Multi-Pathogen Activity in a Single Chemical Entity

Given its vendor-reported antiviral, antibacterial, and antifungal activities [1], SARS-CoV-2 3CLpro-IN-3 is best suited for exploratory research aiming to understand the mechanisms underlying broad-spectrum antimicrobial action. This scenario is particularly relevant for studies on co-infections or for screening campaigns seeking to identify compounds with pleiotropic effects against viral and bacterial/fungal pathogens, a property not reported for the comparator 3CLpro inhibitors.

Chemical Tool for Exploring Non-Peptidomimetic 3CLpro Inhibition

The unique azo-hydrazone scaffold of SARS-CoV-2 3CLpro-IN-3, distinct from the peptidomimetic cores of nirmatrelvir and GC376 or the indazole core of ensitrelvir , positions it as a valuable chemical probe. It can be employed in structure-activity relationship (SAR) studies to map novel chemical space for 3CLpro binding, potentially identifying new binding modes or overcoming specific liabilities (e.g., metabolic instability, efflux) associated with existing inhibitor classes.

Benchmark Reference Compound in Phenotypic Antiviral Screens

Despite the lack of a published IC50 against isolated 3CLpro, SARS-CoV-2 3CLpro-IN-3 can serve as a reference compound in cell-based antiviral assays where its overall effect on viral replication can be quantified and compared to other inhibitors. Its use as a benchmark in antiviral evaluation is explicitly suggested by vendors , making it a useful control for assay development and validation when the goal is to observe a phenotypic antiviral outcome rather than precise enzyme inhibition kinetics.

Studies Requiring a 3CLpro Inhibitor with a Distinct Resistance Profile

For researchers investigating the emergence of resistance to nirmatrelvir or ensitrelvir, SARS-CoV-2 3CLpro-IN-3 offers a structurally distinct alternative. Its use can help determine whether observed resistance is specific to the peptidomimetic/nitrile warhead class or is a more general 3CLpro adaptation. This application is contingent upon first characterizing its own activity and resistance profile against relevant viral strains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 3CLpro-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.